

physical and chemical properties of benzaldehyde thiosemicarbazone

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Compound of Interest

Compound Name: Benzaldehyde thiosemicarbazone

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**An In-depth Technical Guide on Benzaldehyde Thiose

micarbazone**

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzaldehyde thiosemicarbazone (BTSC) is a Schiff base formed from the condensation of benzaldehyde and thiosemicarbazide. As a member of the thiosemicarbazone class of compounds, it has garnered significant scientific interest due to its versatile coordination chemistry and wide-ranging biological activities. Thiosemicarbazones are known to possess antitumor, antibacterial, antifungal, and antiviral properties.[1] These effects are often attributed to their ability to chelate metal ions and inhibit key enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of **benzaldehyde thiosemicarbazone**, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance.

Physical and Chemical Properties

Benzaldehyde thiosemicarbazone is typically a crystalline solid. Its appearance has been described as both colorless and pale yellow crystals.[1][4] The compound's structure features a

phenyl ring connected to a thiosemicarbazone moiety, with an E-configuration across the C=N double bond.

Data Summary

The following table summarizes the key physical and chemical properties of **benzaldehyde thiosemicarbazone**.

| Property | Value | References |
|-------------------|--|------------|
| IUPAC Name | [(E)-benzylideneamino]thiourea | |
| Molecular Formula | C ₈ H ₉ N ₃ S | [1] |
| Molecular Weight | 179.24 g/mol | [1] |
| Melting Point | 153.5 °C | [5] |
| 167–169 °C | [1] | |
| 178–180 °C | [4] | |
| Appearance | Colorless to pale yellow crystals | [1][4] |
| Solubility | Sparingly soluble in water. Soluble in solvents like chloroform (CDCl ₃) and Dimethyl sulfoxide (DMSO). | [4][6] |
| CAS Number | 1627-73-2 | |

Spectroscopic and Structural Data

The structural elucidation of **benzaldehyde thiosemicarbazone** is well-documented through various spectroscopic and crystallographic techniques.

Spectroscopic Characterization

The table below provides a summary of the characteristic spectroscopic data.

| Technique | Solvent/Method | Key Peaks / Chemical Shifts (δ) | References |
|---------------------|---------------------------------|--|------------|
| FT-IR | KBr Pellet (cm^{-1}) | $\nu(\text{NH}_2)$: 3400, 3380 $\nu(\text{NH})$: 3250 $\nu(\text{C}=\text{N})$: 1600 $\nu(\text{C}=\text{S})$: 885 | [1] |
| ^1H NMR | DMSO- d_6 (ppm) | 11.42 (s, 1H, =N–NH) 8.19, 7.98 (d, 2H, NH_2) 8.05 (s, 1H, HC=N) 7.78 (d, 2H, ortho-Ph) 7.40 (t, 1H, para-Ph) 7.39 (t, 2H, meta-Ph) | [1] |
| ^{13}C NMR | DMSO- d_6 (ppm) | 178.0 (C=S) 142.28 (HC=N) 134.18, 129.83, 128.65, 127.29 (Phenyl C) | [1] |
| Mass Spec. | FAB+ | m/z 179 (M^+ , 70%) | [1] |

Crystal Structure

Single-crystal X-ray diffraction has revealed that **benzaldehyde thiosemicarbazone** crystallizes in a triclinic crystal system with the space group P-1(2). The determined unit cell parameters are:

- $a = 8.529(3) \text{ \AA}$
- $b = 9.387(4) \text{ \AA}$
- $c = 15.538(6) \text{ \AA}$
- $\alpha = 73.926(12)^\circ$
- $\beta = 79.730(12)^\circ$

- $\gamma = 83.087(13)^\circ$
- Volume = 1174.2(8) Å³
- Z = 4

Experimental Protocols

Synthesis of Benzaldehyde Thiosemicarbazone

This protocol is a generalized procedure based on established methods for the condensation reaction between benzaldehyde and thiosemicarbazide.[\[1\]](#)

Materials:

- Thiosemicarbazide (20 mmol, 1.82 g)
- Benzaldehyde (20 mmol, 2.12 g)
- Methanol (approx. 250 mL)
- Round-bottom flask with reflux condenser
- Stirring apparatus
- Filtration apparatus
- Cold Ethanol (for washing)

Procedure:

- Prepare a solution of thiosemicarbazide (1.82 g) in 160 mL of hot methanol in a round-bottom flask.
- In a separate beaker, dissolve benzaldehyde (2.12 g) in 70 mL of methanol.
- While stirring the hot thiosemicarbazide solution, add the benzaldehyde solution dropwise over a period of 30 minutes.

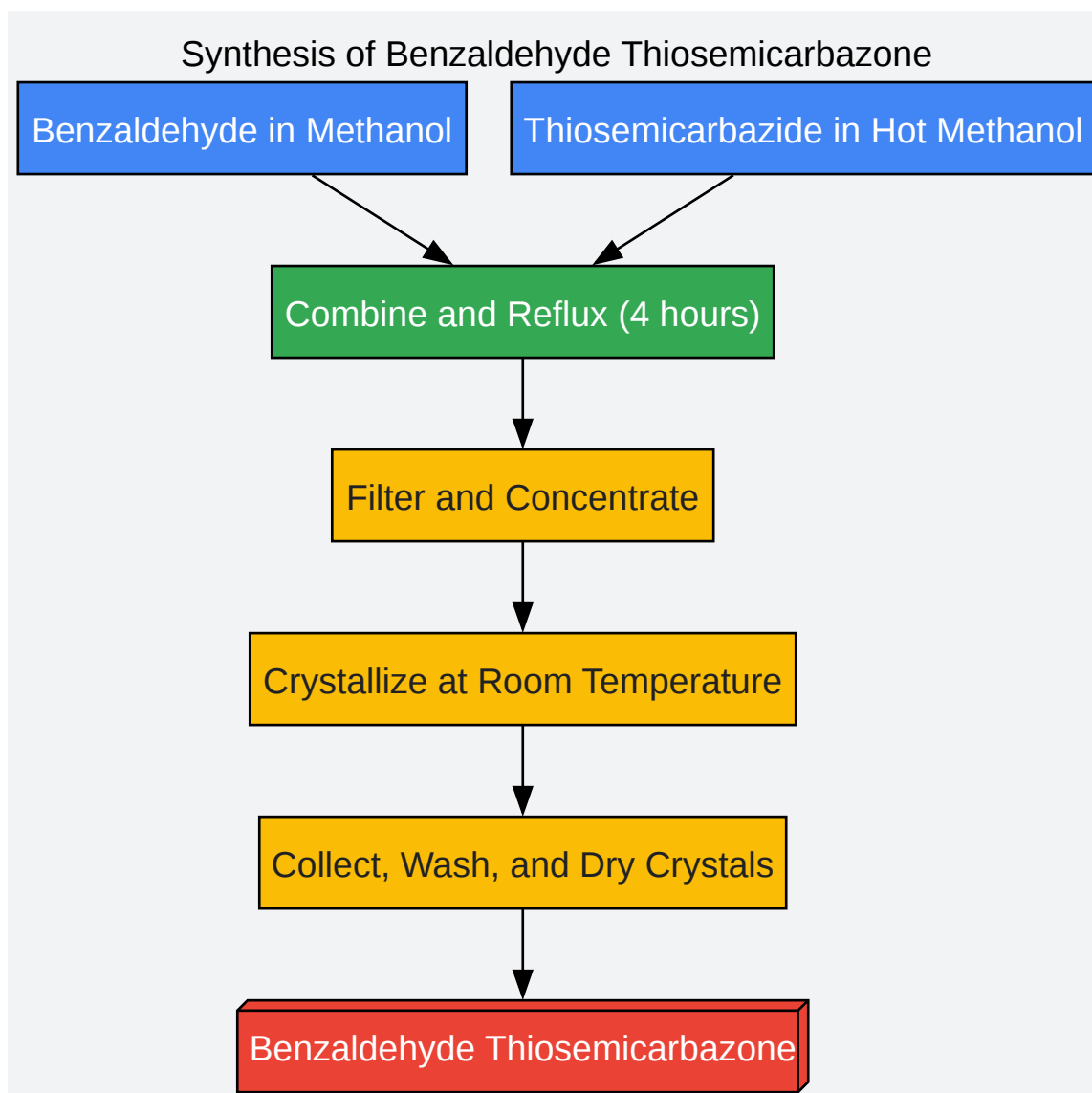
- Once the addition is complete, attach a reflux condenser and heat the mixture to reflux. Maintain reflux with continuous stirring for 4 hours.
- After reflux, filter the hot solution to remove any insoluble impurities.
- Reduce the volume of the filtrate to approximately half by using a rotary evaporator.
- Allow the concentrated solution to cool slowly to room temperature. Crystals of **benzaldehyde thiosemicarbazone** will precipitate.
- Collect the crystals by filtration.
- Wash the collected crystals with a small amount of cold ethanol to remove any residual impurities.
- Dry the purified crystals in vacuo. The expected yield is approximately 80%.[\[1\]](#)

Characterization Methods

- FT-IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared spectrophotometer using KBr pellets.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz). Deuterated dimethyl sulfoxide (DMSO-d_6) is a common solvent for this compound.
- Mass Spectrometry: Fast Atom Bombardment (FAB^+) is a suitable ionization technique to determine the molecular weight and fragmentation pattern.
- X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise three-dimensional atomic structure. Data is collected on a diffractometer, and the structure is solved and refined using appropriate software.[\[1\]](#)

Mandatory Visualizations

Synthesis Workflow

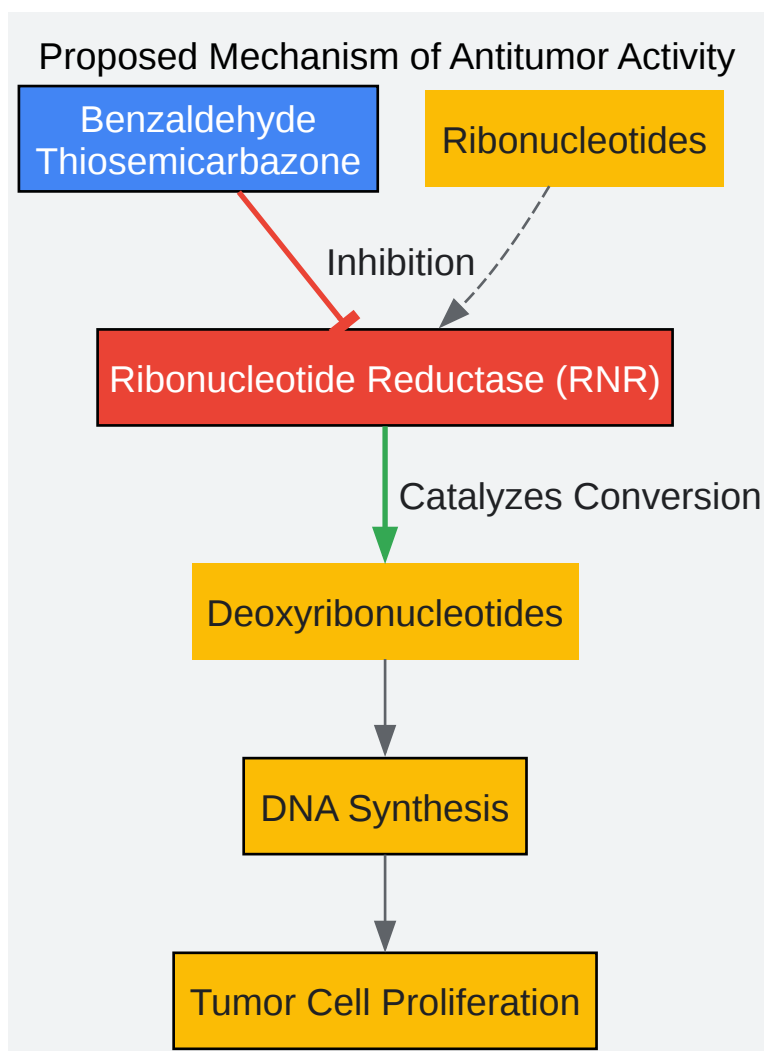


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Caption: Workflow for the synthesis of **benzaldehyde thiosemicarbazone**.

Proposed Mechanism of Antitumor Activity

Thiosemicarbazones are well-known for their ability to inhibit ribonucleotide reductase (RNR), an enzyme essential for the de novo synthesis of deoxyribonucleotides, which are the building blocks of DNA.^[7] By inhibiting RNR, these compounds effectively halt DNA synthesis and, consequently, cell proliferation.^{[2][3]}



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Caption: Inhibition of Ribonucleotide Reductase by **Benzaldehyde Thiosemicarbazone**.

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